(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
(+)-15(R)-Fluprostenol isopropyl ester is a prodrug (Travoprost) which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, (+)-15(R)-fluprostenol, is a potent FP receptor agonist. The 15(R)-epimers of most prostaglandins are about 100 times less potent than the natural, 15(S)-isomers. However, the neighboring phenoxy group at C-16 reverses the absolute configuration at C-15 in the fluprostenol series; hence, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol. The biology of 15(S)-fluprostenol has not been widely studied.
Brand Name:
Vulcanchem
CAS No.:
54276-24-3
VCID:
VC0160403
InChI:
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
SMILES:
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Molecular Formula:
C23H29F3O6
Molecular Weight:
458.5 g/mol
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
CAS No.: 54276-24-3
Reference Standards
VCID: VC0160403
Molecular Formula: C23H29F3O6
Molecular Weight: 458.5 g/mol
CAS No. | 54276-24-3 |
---|---|
Product Name | (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Molecular Formula | C23H29F3O6 |
Molecular Weight | 458.5 g/mol |
IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 |
Standard InChIKey | WWSWYXNVCBLWNZ-HBWANGNJSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Canonical SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Description | (+)-15(R)-Fluprostenol isopropyl ester is a prodrug (Travoprost) which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, (+)-15(R)-fluprostenol, is a potent FP receptor agonist. The 15(R)-epimers of most prostaglandins are about 100 times less potent than the natural, 15(S)-isomers. However, the neighboring phenoxy group at C-16 reverses the absolute configuration at C-15 in the fluprostenol series; hence, 15(S)-fluprostenol is less active as an FP agonist than 15(R)-fluprostenol. The biology of 15(S)-fluprostenol has not been widely studied. |
Synonyms | 9α,11α,15S-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
Reference | 1.Stjernschantz, J., and Resul, B. Phenyl substituted prostaglandin analogs for glaucoma treatment. Drugs of the Future 17, 691-704 (1992). |
PubChem Compound | 13655791 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume